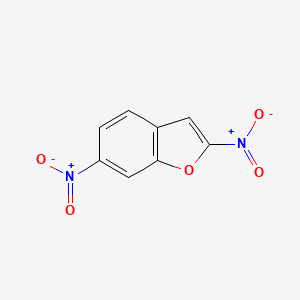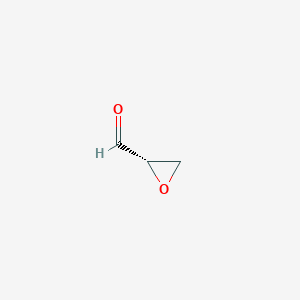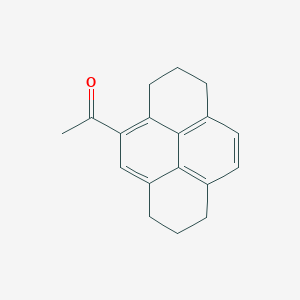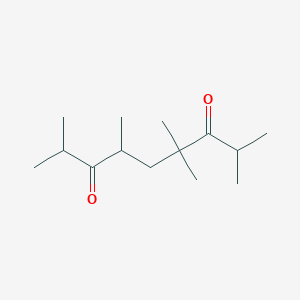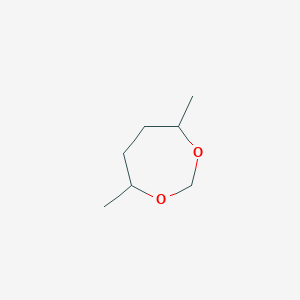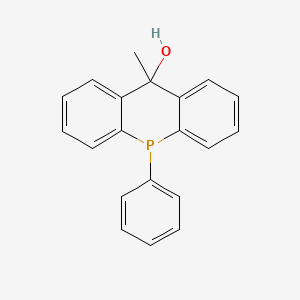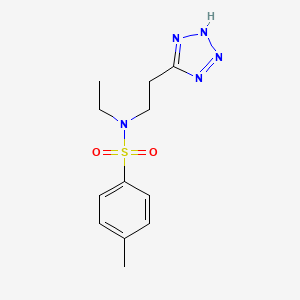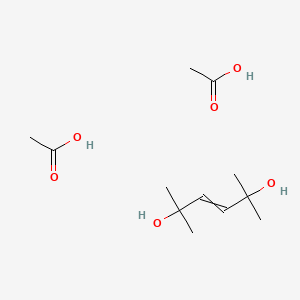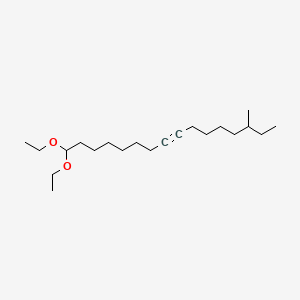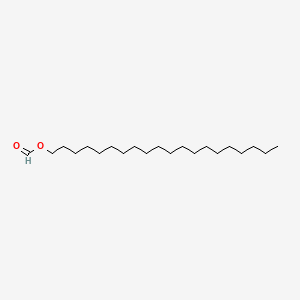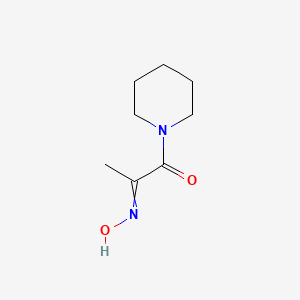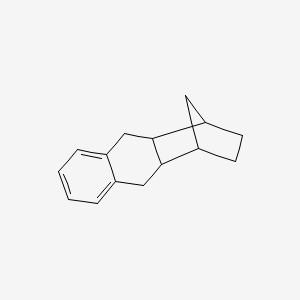![molecular formula C7H13BrMgSi B14480096 Magnesium, bromo[4-(trimethylsilyl)-3-butynyl]- CAS No. 67781-10-6](/img/structure/B14480096.png)
Magnesium, bromo[4-(trimethylsilyl)-3-butynyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium, bromo[4-(trimethylsilyl)-3-butynyl]- is an organometallic compound that features a magnesium atom bonded to a bromo[4-(trimethylsilyl)-3-butynyl] group. This compound is part of the Grignard reagents family, which are widely used in organic synthesis for forming carbon-carbon bonds. The presence of the trimethylsilyl group imparts unique properties to the compound, making it valuable in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium, bromo[4-(trimethylsilyl)-3-butynyl]- can be synthesized through the reaction of 4-(trimethylsilyl)-3-butynyl bromide with magnesium in an anhydrous ether solvent. The reaction typically proceeds as follows:
- Dissolve magnesium turnings in anhydrous ether.
- Add 4-(trimethylsilyl)-3-butynyl bromide dropwise to the magnesium suspension.
- Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete.
The reaction conditions require careful control of temperature and exclusion of moisture to prevent the decomposition of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure high yield and purity. The reaction is typically carried out in large reactors equipped with temperature and pressure control systems.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium, bromo[4-(trimethylsilyl)-3-butynyl]- undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can participate in substitution reactions with halides.
Coupling Reactions: Used in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common electrophiles that react with this Grignard reagent.
Halides: Alkyl and aryl halides can undergo substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Alkanes and Alkenes: Result from substitution and coupling reactions.
Aplicaciones Científicas De Investigación
Magnesium, bromo[4-(trimethylsilyl)-3-butynyl]- has several applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Catalysis: Acts as a reagent in catalytic processes for the production of fine chemicals.
Mecanismo De Acción
The mechanism of action of magnesium, bromo[4-(trimethylsilyl)-3-butynyl]- involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The trimethylsilyl group provides steric hindrance, influencing the reactivity and selectivity of the compound. The molecular targets include carbonyl groups, halides, and other electrophilic species, leading to the formation of new carbon-carbon bonds.
Comparación Con Compuestos Similares
Similar Compounds
- Magnesium, bromo[4-(trimethylsilyl)-3-butynyl]-
- Trimethylsilylethynylmagnesium bromide
- Other Grignard Reagents : Such as phenylmagnesium bromide, methylmagnesium bromide.
Uniqueness
Magnesium, bromo[4-(trimethylsilyl)-3-butynyl]- is unique due to the presence of the trimethylsilyl group, which imparts specific reactivity and selectivity. This makes it particularly useful in reactions where steric hindrance and protection of functional groups are crucial.
Propiedades
Número CAS |
67781-10-6 |
|---|---|
Fórmula molecular |
C7H13BrMgSi |
Peso molecular |
229.47 g/mol |
Nombre IUPAC |
magnesium;but-1-ynyl(trimethyl)silane;bromide |
InChI |
InChI=1S/C7H13Si.BrH.Mg/c1-5-6-7-8(2,3)4;;/h1,5H2,2-4H3;1H;/q-1;;+2/p-1 |
Clave InChI |
BXKGPXPXDVZLCO-UHFFFAOYSA-M |
SMILES canónico |
C[Si](C)(C)C#CC[CH2-].[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


